molecular formula C18H20N4O4S B2477986 Ethyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate CAS No. 721964-56-3

Ethyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate

Cat. No. B2477986
CAS RN: 721964-56-3
M. Wt: 388.44
InChI Key: BGHZDGSCDTUATC-UHFFFAOYSA-N
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Description

Ethyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate is a useful research compound. Its molecular formula is C18H20N4O4S and its molecular weight is 388.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • Ethyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate is involved in the synthesis of various heterocyclic compounds, which are important in the field of medicinal chemistry. For instance, Abdelhamid et al. (2004) demonstrated its use in synthesizing 1,2,4-Triazolo[4,3-a]pyrimidines, thiadiazolines, and selenadiazolines through reactions with hydrazonoyl halides, potassium thiocyanate, potassium selenocyanate, and carbodithioates (Abdelhamid et al., 2004).

  • In similar synthetic pathways, Deeb et al. (2005) reported the formation of various heterocycles from reactions of 3-hydrazinopyridazine with compounds including phenylisothiocyanate and ethyl chloroformate, leading to the creation of triazolo[4,3-b]pyridazinethione and other derivatives (Deeb et al., 2005).

Biological Applications

  • The compound plays a role in the development of molecules with potential therapeutic applications. For example, Gomha and Farghaly (2011) synthesized a novel compound involving this chemical, which was characterized and potentially has implications in drug discovery (Gomha & Farghaly, 2011).

  • Ilić et al. (2011) synthesized a library of triazolo[4,3-b]pyridazin-6-yloxy derivatives with potential antiproliferative activity, indicating the compound's significance in cancer research (Ilić et al., 2011).

Crystallography and Structural Analysis

  • Jing (2008) focused on the crystal structure analysis of a related compound, highlighting the importance of these chemicals in understanding molecular structures and interactions (Jing, 2008).

Antioxidant and Antimicrobial Properties

  • Dovbnya et al. (2022) explored the antioxidant properties of new triazoles with dimethoxyphenyl groups, which demonstrates the potential of this compound and its derivatives in oxidative stress-related research (Dovbnya et al., 2022).

  • Hassan (2013) synthesized pyrazoline and pyrazole derivatives, including this compound, to assess their antibacterial and antifungal activities, indicating its relevance in antimicrobial studies (Hassan, 2013).

properties

IUPAC Name

ethyl 2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c1-5-26-18(23)11(2)27-16-9-8-15-19-20-17(22(15)21-16)12-6-7-13(24-3)14(10-12)25-4/h6-11H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHZDGSCDTUATC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NN2C(=NN=C2C3=CC(=C(C=C3)OC)OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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